Structural Differentiation by C-5 Hydroxylation: 5-Hydroxyisofraxidin 7-β-D-Glucoside vs. Isofraxidin 7-O-β-D-Glucoside
The defining structural difference is the presence of an additional hydroxyl group at the C-5 position of the coumarin aglycone. The target compound, 5-Hydroxyisofraxidin 7-β-D-Glucoside, has a molecular formula of C₁₇H₂₀O₁₁ and a molecular weight of 400.3 g/mol, compared to its direct analog, Isofraxidin 7-O-β-D-Glucoside (Calycanthoside), which has the formula C₁₇H₂₀O₁₀ and a weight of 384.3 g/mol [1][2]. This structural modification increases the hydrogen bond donor count to 5 (vs. 4) and the acceptor count to 11 (vs. 10), which impacts binding affinity [1].
| Evidence Dimension | Molecular Structure and Physicochemical Properties |
|---|---|
| Target Compound Data | Formula: C₁₇H₂₀O₁₁; MW: 400.3 g/mol; H-Bond Donors: 5; H-Bond Acceptors: 11; XLogP3-AA: -0.7 |
| Comparator Or Baseline | Isofraxidin 7-O-β-D-Glucoside: Formula: C₁₇H₂₀O₁₀; MW: 384.3 g/mol; H-Bond Donors: 4; H-Bond Acceptors: 10; XLogP3-AA: -0.6 (predicted) |
| Quantified Difference | ΔMW = +16 g/mol (additional oxygen); ΔH-Bond Donors = +1; ΔH-Bond Acceptors = +1 |
| Conditions | Computed properties from standardized PubChem data (2024.11.20 release) [1][2]. |
Why This Matters
The additional C-5 hydroxyl group is a critical pharmacophore modification that directly impacts hydrogen-bonding, solubility, and target engagement, making the compound chemically and functionally distinct for procurement in medicinal chemistry campaigns.
- [1] PubChem. Compound Summary for CID 51136464, 5-Hydroxyisofraxidin 7-β-D-Glucoside. Computed Properties. National Center for Biotechnology Information (2024). View Source
- [2] PubChem. Compound Summary for CID 5319903, Isofraxidin 7-O-β-D-glucoside. Computed Properties. National Center for Biotechnology Information (2024). View Source
